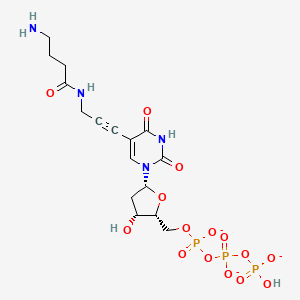
Amino-11-dUTP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amino-11-dUTP is an improved replacement for Aminoallyl dUTP. This triphosphate features longer linker, which allows for easier and more facile downstream labeling.
Wissenschaftliche Forschungsanwendungen
1. Identification of a Consensus Cyclin-dependent Kinase Phosphorylation Site
A study by Ladner et al. (1996) in The Journal of Biological Chemistry investigated the phosphorylation of dUTPase, revealing that only the nuclear form of dUTPase is phosphorylated. This phosphorylation does not regulate the enzymatic activity of dUTPase but suggests that the nuclear form of dUTPase may be a target for cyclin-dependent kinase phosphorylation in vivo (Ladner et al., 1996).
2. Biotinylated Nucleotide Analogs in Protein-DNA Complex Recovery
Shimkus et al. (1985) in Proceedings of the National Academy of Sciences of the United States of America synthesized a biotinylated nucleotide analog, Bio-SS-dUTP, efficient for Escherichia coli DNA polymerase I. This analog is useful in isolating specific protein-DNA complexes, offering insights into their native structure (Shimkus et al., 1985).
3. Nuclear dUTPase Isoform Localization
Tinkelenberg et al. (2003) in Experimental Cell Research found that the N-terminal 23 amino acids of DUT-N are required but not sufficient for complete nuclear localization. The phosphorylation of Ser11 near the putative nuclear localization signal (NLS) does not affect DUT-N nuclear localization, contributing to our understanding of dUTPase isoform localization (Tinkelenberg et al., 2003).
4. Detection of DNA Sequences Using Biotinylated Probes
Woodhead et al. (1988) in Methods in Molecular Biology described the use of biotin-11-dUTP as a substrate for biotinylation by the method of nick translation. This process allows for the location of biotin probes after hybridization to test DNA, demonstrating its utility in detecting DNA sequences (Woodhead et al., 1988).
5. Modified dUTP for Direct Electrochemical Detection of Double-stranded DNA
Suprun et al. (2020) in Electrochimica Acta explored deoxyuridine triphosphates (dUTP) modified with tyrosine or tryptophan for direct electrochemical detection of double-stranded DNA. This modification provides novel oxidation peaks, demonstrating an efficient approach for detecting nucleic acids in biological samples (Suprun et al., 2020).
Eigenschaften
Molekularformel |
18H26N4O15P33- |
|---|---|
Molekulargewicht |
631.34 |
IUPAC-Name |
[[[(2R,3R,5R)-5-[5-[3-(4-aminobutanoylamino)prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C16H25N4O15P3/c17-5-1-4-13(22)18-6-2-3-10-8-20(16(24)19-15(10)23)14-7-11(21)12(33-14)9-32-37(28,29)35-38(30,31)34-36(25,26)27/h8,11-12,14,21H,1,4-7,9,17H2,(H,18,22)(H,28,29)(H,30,31)(H,19,23,24)(H2,25,26,27)/p-3/t11-,12-,14-/m1/s1 |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCNC(=O)CCCN)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(2-fluorophenyl)amino]-6-propylpyrimidin-4(3H)-one](/img/structure/B1192135.png)